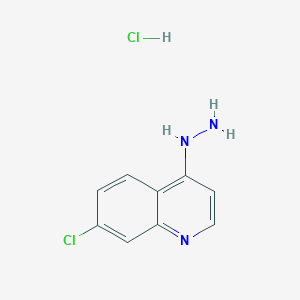

7-Chloro-4-hydrazinoquinoline hydrochloride

CAS No.: 786727-08-0

Cat. No.: VC16223403

Molecular Formula: C9H9Cl2N3

Molecular Weight: 230.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 786727-08-0 |

|---|---|

| Molecular Formula | C9H9Cl2N3 |

| Molecular Weight | 230.09 g/mol |

| IUPAC Name | (7-chloroquinolin-4-yl)hydrazine;hydrochloride |

| Standard InChI | InChI=1S/C9H8ClN3.ClH/c10-6-1-2-7-8(13-11)3-4-12-9(7)5-6;/h1-5H,11H2,(H,12,13);1H |

| Standard InChI Key | IUWWSSGVZWPHMU-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C=CN=C2C=C1Cl)NN.Cl |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

7-Chloro-4-hydrazinoquinoline hydrochloride belongs to the quinoline family, characterized by a bicyclic structure comprising a benzene ring fused to a pyridine ring. The hydrochloride salt form enhances its solubility in polar solvents, facilitating its use in synthetic applications. Key molecular parameters include:

The compound’s planar structure allows for π-π stacking interactions, critical for binding biological targets such as DNA or enzyme active sites . X-ray crystallographic studies of related hydrazones reveal edge-to-edge hydrogen-bonded chains and three-dimensional networks stabilized by intermolecular interactions .

Synthesis and Purification

Synthetic Routes

The hydrochloride salt is typically synthesized via nucleophilic substitution of 4,7-dichloroquinoline with hydrazine hydrate under reflux conditions :

Reaction Scheme

-

Dissolve 4,7-dichloroquinoline (4.00 mmol) and hydrazine hydrate (40.0 mmol) in absolute ethanol (50 mL).

-

Reflux for 6–8 hours until completion (monitored by TLC).

-

Cool to 0°C for crystallization, yielding 7-chloro-4-hydrazinoquinoline (87%).

-

Treat with concentrated HCl in ethanol to form the hydrochloride salt.

-

IR (KBr): 3320 cm⁻¹ (N–H stretch), 1607 cm⁻¹ (C=N stretch).

-

¹H NMR (DMSO-d₆): δ 8.56–8.40 (2H, quinoline H5/H2), 7.97 (1H, quinoline H8), 5.31 ppm (br s, NH₂).

-

MS: m/z 194 ([M+H]⁺, 35Cl isotope).

Applications in Organic Synthesis

Precursor for Biologically Active Derivatives

The hydrazine group at position 4 undergoes condensation with carbonyl compounds to form hydrazones, a class of ligands with demonstrated pharmacological activities:

Antimicrobial Agents

Reaction with heteroaromatic aldehydes yields hydrazone derivatives exhibiting broad-spectrum antibacterial activity. For example:

-

4-{2-[(6-Methyl-2-chloroquinolin-3-yl)methylidene]hydrazinyl}-7-chloroquinoline (Compound 4a) showed MIC values of 8 µg/mL against Escherichia coli and Staphylococcus aureus .

-

7-Chloro-1-(ethoxycarbonylmethylthio)-1,2,4-triazolo[4,3-a]quinoline (Compound 8) inhibited Pseudomonas aeruginosa at 16 µg/mL .

Antileishmanial Compounds

Hydrazone derivatives of 7-chloro-4-hydrazinoquinoline demonstrated nanomolar activity against Leishmania braziliensis:

-

Compound 6: IC₅₀ = 30 ng/mL against intracellular amastigotes .

-

Compound 7: IC₅₀ = 20 ng/mL, with selectivity index >100 over murine macrophages .

Pharmacological Activities

Mechanism of Action

The antileishmanial activity correlates with nitric oxide (NO) production in macrophages, enhancing parasite clearance . Antimicrobial effects arise from intercalation into microbial DNA and inhibition of topoisomerase IV .

Comparative Efficacy

Table 2: Biological Activity of Selected Derivatives

| Compound | Target Organism | IC₅₀/MIC | Reference |

|---|---|---|---|

| Hydrazone 4a | E. coli | 8 µg/mL | |

| Triazoloquinoline 5 | L. braziliensis | 30 ng/mL | |

| Mercaptoacetic 6 | P. aeruginosa | 16 µg/mL |

| Parameter | Specification | Source |

|---|---|---|

| GHS Classification | Warning (GHS07) | |

| Hazard Statements | H315, H319, H335 | |

| Precautionary Measures | Use PPE, avoid inhalation |

-

Oral LD₅₀ (rat): >2000 mg/kg.

-

Dermal Irritation: Moderate (OECD 404).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume